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Abstract
Xestoaminol C, a sphingoid base natural product first isolated from the marine sponge

Xestospongia sp., has emerged as a molecule of significant interest in the field of marine

biotechnology and drug discovery. This technical guide provides a comprehensive overview of

Xestoaminol C, including its chemical properties, marine sources, and known biological

activities. While quantitative bioactivity data for Xestoaminol C is limited in publicly available

literature, this guide presents detailed information on its potent stereoisomer, 3-epi-

xestoaminol C, which exhibits notable antitubercular and cytotoxic effects. This document

details the experimental protocols for key bioassays, outlines a proposed mechanism of action

based on studies of its epimer, and provides a foundational resource for researchers

investigating the therapeutic applications of this fascinating marine natural product.

Introduction
The marine environment is a vast and largely untapped reservoir of unique chemical structures

with potent biological activities. Among these, marine sponges of the genus Xestospongia have

proven to be a rich source of novel secondary metabolites. Xestoaminol C, a 1,2-

aminoalcohol, was first identified as a constituent of a Fijian Xestospongia species.[1] It

belongs to the class of sphingoid bases, which are important structural components of cell

membranes and are involved in various signaling pathways.[2][3] Initial reports highlighted its
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potential as an antimicrobial, anthelmintic, and reverse transcriptase inhibitory agent, although

specific quantitative data were not extensively detailed.[1]

More recently, the discovery and biological evaluation of its stereoisomer, 3-epi-xestoaminol
C, from the New Zealand brown alga Xiphophora chondrophylla, has shed more light on the

potential bioactivities of this structural class.[4] This guide synthesizes the available information

on Xestoaminol C and its epimer to provide a thorough technical resource for the scientific

community.

Chemical Properties and Structure
Xestoaminol C is characterized by a C14 alkyl chain with an amino group at the C-2 position

and a hydroxyl group at the C-3 position. Its chemical properties are summarized in the table

below.

Property Value Source

IUPAC Name
(2S,3R)-2-aminotetradecan-3-

ol
[3][5]

Molecular Formula C₁₄H₃₁NO [5]

Molecular Weight 229.40 g/mol [5]

Canonical SMILES
CCCCCCCCCCC--INVALID-

LINK--N">C@HO
[5]

InChI Key
WMUMHAZHWIUBPN-

UONOGXRCSA-N
[3][5]

CAS Number 129825-28-1

Class
1,2-aminoalcohol, Sphingoid

base
[2][3]

Marine Sources and Isolation
Xestospongia sp.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-cvpyw5pw.pdf
https://www.benchchem.com/product/b1257037?utm_src=pdf-body
https://www.benchchem.com/product/b1257037?utm_src=pdf-body
https://researchportal.ukhsa.gov.uk/en/publications/broth-microdilution-protocol-for-determining-antimicrobial-suscep/
https://www.benchchem.com/product/b1257037?utm_src=pdf-body
https://www.benchchem.com/product/b1257037?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xestoaminol C was first isolated from a marine sponge of the genus Xestospongia, collected

in Fiji.[1]

Isolation Protocol (General): The frozen sponge tissue is typically extracted with a polar solvent

such as methanol. The resulting crude extract is then subjected to a series of chromatographic

separation techniques. A common workflow involves initial partitioning between different

solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. Further

purification is achieved through column chromatography, often using silica gel, reversed-phase

C18 silica gel, or other specialized stationary phases, with a gradient of solvents to elute the

compounds of interest. The fractions are monitored by thin-layer chromatography (TLC) or

high-performance liquid chromatography (HPLC) to identify and isolate the pure compound.

Xiphophora chondrophylla (for 3-epi-xestoaminol C)
A stereoisomer of Xestoaminol C, 3-epi-xestoaminol C, was isolated from the New Zealand

brown alga Xiphophora chondrophylla.[4] The isolation of this related compound provides a

detailed example of the methodologies used for this class of molecules.

Isolation Workflow for 3-epi-xestoaminol C from Xiphophora chondrophylla
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Figure 1. Isolation workflow for 3-epi-xestoaminol C.

Biological Activity
While the initial discovery of Xestoaminol C highlighted its broad bioactivity, detailed

quantitative data in the public domain is scarce. However, the comprehensive biological

evaluation of its stereoisomer, 3-epi-xestoaminol C, provides significant insights into the

potential therapeutic applications of this structural scaffold.
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Quantitative Bioactivity of 3-epi-xestoaminol C
The following table summarizes the reported in vitro biological activities of 3-epi-xestoaminol
C.

Activity Type Target Assay
Result
(IC₅₀/MIC)

Source

Antitubercular

Mycobacterium

tuberculosis

H37Ra

Microplate

Alamar Blue

Assay

IC₅₀: 19.4 µM [6]

Cytotoxicity

Human

promyelocytic

leukemia (HL-60)

MTT Assay IC₅₀: 8.8 µM [6]

Cytotoxicity

Human

embryonic

kidney (HEK)

cells

MTT Assay IC₅₀: 18.0 µM [6]

Antimicrobial

Mycobacterium

tuberculosis

H37Ra

- MIC: 65 µM [6]

Reported Bioactivities of Xestoaminol C
Reverse Transcriptase Inhibition: The original publication on Xestoaminol C reported it to be

a potent inhibitor of reverse transcriptase, an enzyme crucial for the replication of

retroviruses like HIV.[1] However, specific IC₅₀ values from this initial study are not readily

available in public databases.

Antimicrobial and Anthelmintic Activity: Xestoaminol C was also described as having

significant antimicrobial and anthelmintic properties.[1]

Proposed Mechanism of Action
Direct studies on the mechanism of action of Xestoaminol C are not yet published. However,

research on its epimer, 3-epi-xestoaminol C, using yeast chemical genomics has provided
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valuable clues. This technique identified several cellular processes that are affected by the

compound, suggesting a multi-targeted mode of action.

The primary pathways identified include:

Lipid Metabolism: As a sphingoid base, it is plausible that Xestoaminol C and its analogs

interfere with lipid metabolism and signaling pathways.

Actin Cytoskeleton Organization: Disruption of the actin cytoskeleton has been observed

with other related 1-deoxysphingoids.

Proposed Signaling Pathway Disruption by 3-epi-xestoaminol C

3-epi-xestoaminol C

Lipid Metabolism
(e.g., Sphingolipid pathways)

Interferes with

Actin Cytoskeleton
Organization

Disrupts

Altered Cell Signaling

Apoptosis/Cell Death

Click to download full resolution via product page

Figure 2. Proposed mechanism of action of 3-epi-xestoaminol C.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 3-

epi-xestoaminol C and are standard protocols for assessing the bioactivity of natural products.
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Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured

mammalian cells.

Workflow for MTT Cytotoxicity Assay

Seed cells in a 96-well plate

Add serial dilutions of Xestoaminol C

Incubate for 48-72 hours

Add MTT solution to each well

Incubate for 4 hours

Add solubilization buffer (e.g., DMSO)

Measure absorbance at ~570 nm

Calculate IC50 value
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Click to download full resolution via product page

Figure 3. Workflow for a typical MTT cytotoxicity assay.

Methodology:

Cell Seeding: Plate cells (e.g., HL-60, HEK) in a 96-well microtiter plate at a suitable density

and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of Xestoaminol C in the appropriate cell

culture medium. Remove the old medium from the cells and add the medium containing the

different concentrations of the compound.

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified atmosphere with 5% CO₂.

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well and incubate for a further 4 hours. Metabolically active cells

will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-

based buffer, to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀

value, the concentration of the compound that inhibits cell growth by 50%, is calculated by

plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent against a specific microorganism.

Methodology:
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Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g.,

M. tuberculosis) in a suitable broth medium.

Serial Dilution of Compound: In a 96-well microtiter plate, perform serial twofold dilutions of

Xestoaminol C in the broth medium.

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

Incubation: Incubate the plate under appropriate conditions (temperature, time, and

atmosphere) for the specific microorganism.

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that

completely inhibits the visible growth of the microorganism. This can be assessed visually or

by measuring the optical density.

Reverse Transcriptase Inhibition Assay (Non-
Radioactive ELISA-based)
This assay is used to screen for inhibitors of reverse transcriptase.

Methodology:

Reaction Setup: In a microtiter plate, a reaction mixture is prepared containing a

template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dUTP, e.g., with

digoxigenin), and the reverse transcriptase enzyme. The test compound (Xestoaminol C) at

various concentrations is added to the wells.

Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-

coated plate (if the primer is biotinylated). The incorporated labeled dUTP is then detected

using an antibody conjugate (e.g., anti-digoxigenin-HRP) and a colorimetric substrate.

Data Analysis: The amount of color produced is proportional to the activity of the reverse

transcriptase. The IC₅₀ value is determined by measuring the inhibition of the enzyme activity

at different concentrations of the compound.
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Future Perspectives and Conclusion
Xestoaminol C represents a promising scaffold for the development of new therapeutic

agents. While the initial biological screening was positive, a more detailed and quantitative

evaluation of its bioactivities is warranted. The potent antitubercular and cytotoxic activities of

its stereoisomer, 3-epi-xestoaminol C, strongly suggest that Xestoaminol C itself is likely to

possess significant biological effects that deserve further investigation.

Future research should focus on:

Total Synthesis: The development of an efficient total synthesis route for Xestoaminol C and

its analogs would enable detailed structure-activity relationship (SAR) studies and provide a

sustainable supply for further preclinical development.

Quantitative Bioactivity Screening: A comprehensive screening of Xestoaminol C against a

panel of cancer cell lines, pathogenic microbes, and viral enzymes (particularly reverse

transcriptase) is needed to identify its most promising therapeutic applications.

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling

pathways affected by Xestoaminol C will be crucial for its development as a drug candidate.

In conclusion, Xestoaminol C is a bioactive marine natural product with a compelling profile for

further investigation. This technical guide provides a solid foundation for researchers to build

upon, with the ultimate goal of translating the therapeutic potential of this marine sphingoid into

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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